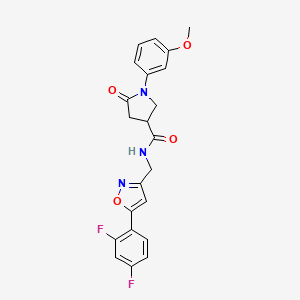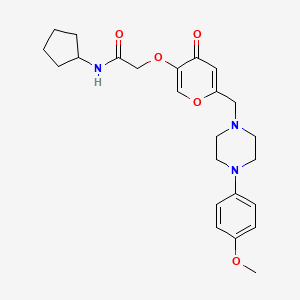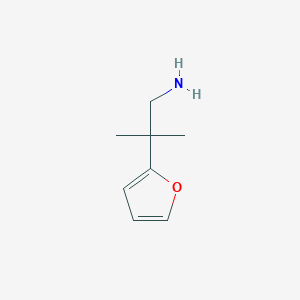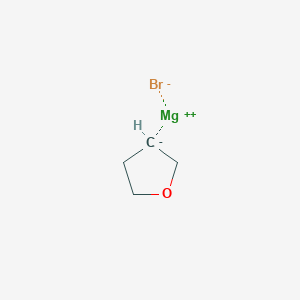![molecular formula C19H14FN5OS B2950660 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide CAS No. 893934-29-7](/img/structure/B2950660.png)
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method, the compound was synthesized by coupling with 2,4-difluorophenylacetic acid, followed by cyclization with hydrazine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system . The compound also contains a 4-fluorophenyl group and a phenylacetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and cyclization reactions . The compound was synthesized under ultrasonic-assisted conditions, which can lead to shorter reaction times and higher yields .科学的研究の応用
Antimicrobial Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been shown to exhibit potent antimicrobial properties . They can be synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of fluorine atoms can enhance the compound’s effectiveness by influencing its membrane permeability and metabolic pathways .
Anticancer Research
Fluorinated pyrazole derivatives, such as CCG-312693, are of interest in anticancer research . Their ability to interact with cancer cell receptors and disrupt cellular processes makes them valuable for developing new chemotherapy agents. The compound’s structure allows for the exploration of its interaction with specific cancer targets .
Antiviral Applications
The structural features of CCG-312693 suggest potential antiviral applications . The compound could be investigated for its efficacy against viruses by examining its ability to inhibit viral replication or interfere with virus-cell binding .
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidin-4-yl group is known for its anti-inflammatory properties . CCG-312693 could be utilized in the development of new anti-inflammatory drugs, especially for conditions where current treatments are ineffective or cause significant side effects .
Analgesic Effects
Research into the analgesic effects of pyrazole derivatives indicates that CCG-312693 might be used to create pain-relieving medications. Its molecular structure could be key in designing drugs that offer pain relief without the addictive properties of opioids .
COX-2 Inhibition
Compounds like CCG-312693 have been associated with COX-2 inhibitory activity , which is crucial in the management of pain and inflammation. Investigating this compound’s COX-2 inhibition could lead to the development of safer and more effective anti-inflammatory drugs .
将来の方向性
The compound has shown promising results as a CDK2 inhibitor, suggesting it could have potential applications in cancer treatment . Future research could focus on further investigating its biological activity, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.
特性
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-6-8-15(9-7-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFOZHXXMUHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)
![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2950590.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2950592.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)


![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)